2-Hydroxyethyl oleate

Descripción general

Descripción

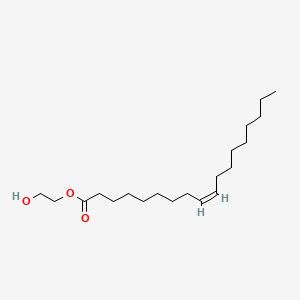

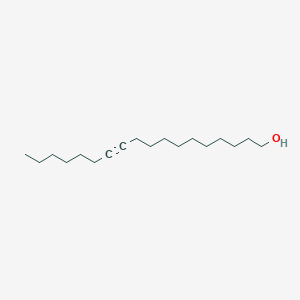

2-Hydroxyethyl oleate is an ester of 2-hydroxyethanol and oleic acid . It is used for research and development purposes . The molecular formula of 2-Hydroxyethyl oleate is C20H38O3 .

Synthesis Analysis

The synthesis of 2-Hydroxyethyl oleate involves the esterification of oleic acid with 2-ethylhexanol . Another method involves the use of tris (2-hydroxyethyl) isocyanurate oleate and oleic acid tris (2-hydroxyethyl) isocyanurate phosphate ester .

Molecular Structure Analysis

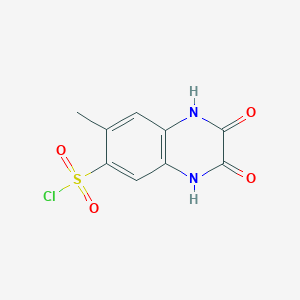

The molecular structure of 2-Hydroxyethyl oleate consists of 20 carbon atoms, 38 hydrogen atoms, and 3 oxygen atoms . It contains a total of 60 bonds, including 22 non-H bonds, 2 multiple bonds, 18 rotatable bonds, 2 double bonds, 1 ester (aliphatic), 1 hydroxyl group, and 1 primary alcohol .

Chemical Reactions Analysis

2-Hydroxyethyl oleate is an ester of 2-hydroxyethanol and oleic acid . It has a hydroxyl group that can be used as a control in analysis experiments to measure the effect of other hydroxyl groups on reactions .

Aplicaciones Científicas De Investigación

Tribological Applications

“2-Hydroxyethyl oleate” has been studied for its tribological properties, which refer to its performance in reducing friction and wear between surfaces in contact. It has been evaluated as a lubricant additive in base oils for its physical properties and performance in sliding contact at room temperature .

Biotechnological Applications

Oleate hydratases, which are enzymes that catalyze the addition of water to oleic acid (a component of “2-Hydroxyethyl oleate”), have potential biotechnological applications. They can produce hydroxystearic acid, which has various industrial uses .

Biomedical Applications

Compounds similar to “2-Hydroxyethyl oleate” have been used to increase the colloidal stability of superparamagnetic iron oxide nanoparticles, which have applications in biomedical fields such as magnetic separation or magnetic resonance imaging .

Mecanismo De Acción

Biochemical Pathways

2-Hydroxyethyl oleate may be involved in various biochemical pathways. For instance, oleate hydratases, a class of enzymes, can add water to the CC double bond of oleic acid to produce ®-10-hydroxystearic acid . These enzymes require an FAD cofactor to optimize the active site structure . A wide range of unsaturated fatty acids can be hydrated at the C10 and in some cases the C13 position . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Hydroxyethyl oleate. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and how stable it is in the body .

Propiedades

IUPAC Name |

2-hydroxyethyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h9-10,21H,2-8,11-19H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHFRORXWCGZGE-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063498 | |

| Record name | 2-Hydroxyethyl (9Z)-octadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid with a fatty odor; [BASF MSDS] | |

| Record name | Polyoxyethylene monoleate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16737 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

2-Hydroxyethyl oleate | |

CAS RN |

4500-01-0, 9004-96-0 | |

| Record name | 2-Hydroxyethyl oleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4500-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol monooleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004500010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, 2-hydroxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyethyl (9Z)-octadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oleic acid, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCOL OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z5UXZ64XA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Glycol Oleate, also known as 2-Hydroxyethyl Oleate, is primarily researched for its function as an emulsifier and surfactant. This translates to applications in enhancing oil recovery [, ], formulating cosmetics [, , ], and creating drug delivery systems [, , ].

A: Glycol Oleate is an ester formed from the reaction of ethylene glycol and oleic acid. Its molecular formula is C20H38O3, and its molecular weight is 326.51 g/mol. While specific spectroscopic data isn't detailed in the provided research, the presence of characteristic ester bonds (C=O and C-O) would be observed through techniques like FTIR [].

A: The structure of Glycol Oleate, with its long hydrophobic (oleate) tail and hydrophilic (glycol) head, allows it to migrate to the surface of materials like polypropylene (PP). This migration reduces surface resistance and improves antistatic properties, as seen in PP/Glycol Oleate blends [].

A: Research indicates that Glycol Oleate with a higher molecular weight (around 4000 g/mol) exhibits superior antistatic properties compared to its lower molecular weight counterpart (around 600 g/mol) when added to PP []. This suggests that longer polyethylene glycol chains contribute to enhanced antistatic performance.

A: While specific evidence isn't provided in the extracts, research suggests caution when using Glycol Oleate with other chemicals due to its potential to enhance skin penetration []. This characteristic highlights the need for further investigation into its interactions with other compounds.

A: When incorporated into dry cleaning agents, Glycol Oleate acts as a surfactant, facilitating the removal of dirt and stains from clothes []. Its inclusion contributes to the development of environmentally friendly dry cleaning solutions.

A: Glycol Oleate can be sulfonated using sulfuric acid, yielding an anionic surfactant suitable for EOR applications []. This sulfonated form exhibits good surface activity, effectively reducing interfacial tension, a crucial factor in oil recovery.

A: Glycol Oleate, synthesized as Diethylene Glycol Oleate, functions effectively as an emulsifier for heavy oils []. It stabilizes the oil-water interface, preventing separation and ensuring long-term emulsion stability.

A: Inclusion of Glycol Oleate in ink formulations for digital copying machines enhances adhesion to various substrates, particularly polyolefin substrates []. It contributes to uniform ink application, resulting in clear and high-quality prints.

A: Research demonstrates the potential of Glycol Oleate in creating core-crosslinked micelles for drug delivery applications []. These micelles can encapsulate drugs, controlling their release and potentially enhancing their therapeutic efficacy.

A: Glycol Oleate, when incorporated into air filtration materials like those using pineapple leaf fibers, enhances the material's ability to capture lampblack particles []. This inclusion improves the filtration efficiency and contributes to cleaner air.

A: While specific data on the environmental impact of Glycol Oleate is limited in the provided research, its use in various applications necessitates a thorough assessment of its potential ecotoxicological effects and degradation pathways [].

A: The use of Glycol Oleate in various applications, particularly as a surfactant and emulsifier, aligns with green chemistry principles []. Its biodegradability and low toxicity profile contribute to the development of environmentally friendly products and processes.

A: Research explores the use of Glycol Oleate in nanocarriers designed to deliver antibiotics like rifampicin and co-trimoxazole for the treatment of brucellosis []. These nanocarriers aim to improve the efficacy of existing antibiotics.

A: Research shows that the addition of Glycol Oleate as a surfactant during the electrocoagulation process with iron electrodes can effectively remove sulfide and Chemical Oxygen Demand (COD) from crude oil wastewater []. This finding highlights its potential in wastewater treatment and environmental remediation.

A: The incorporation of Glycol Oleate into immersion liquids for treating rattan materials enhances their softness and facilitates the penetration of other beneficial components []. These components can impart desirable properties like fragrance, cooling, and antibacterial effects to the final rattan products.

A: Glycol Oleate, as a component of FDY spinning finishes, provides essential antistatic, wetting, and lubricating properties during the fiber spinning process []. These properties contribute to improved fiber quality and processing efficiency.

A: Research demonstrates the use of modified Glycol Oleate in the synthesis of homogeneous and transparent bulk nanocomposites []. These nanocomposites, incorporating quantum dots, exhibit promising optical properties for applications in areas like optical communication devices.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1609271.png)

![2-[(4-Chlorophenyl)methoxy]ethanamine](/img/structure/B1609276.png)

![4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B1609286.png)